molecular formula C8H12ClN3O B7980305 2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Cat. No.: B7980305
M. Wt: 201.65 g/mol
InChI Key: DHAPRJSWLGRJRF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride is a chiral pyrazine derivative featuring a pyrrolidine ring substituted at the 3-position with an oxygen atom linked to the pyrazine core. The (R)-enantiomer is specifically synthesized to exploit stereochemical effects in pharmacological or material science applications. This compound is structurally characterized by its pyrazine aromatic system and a pyrrolidine moiety, which may enhance solubility and bioavailability due to the basic nitrogen in the pyrrolidine ring. The hydrochloride salt form improves stability and crystallinity, making it suitable for synthetic and industrial applications.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPRJSWLGRJRF-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction-Mediated Etherification

The Mitsunobu reaction is a cornerstone for constructing the ether linkage between the pyrrolidine and pyrazine moieties. In this method, (R)-pyrrolidin-3-ol reacts with 2-chloropyrazine under Mitsunobu conditions (diethyl azodicarboxylate [DEAD] or diisopropyl azodicarboxylate [DIAD] with triphenylphosphine [PPh₃]) to yield the intermediate 2-((R)-pyrrolidin-3-yloxy)pyrazine. Subsequent treatment with hydrochloric acid in a polar solvent (e.g., ethanol or dichloromethane) generates the hydrochloride salt.

Key Parameters:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Temperature: 0–25°C to minimize racemization of the chiral pyrrolidine center.

  • Stoichiometry: 1.2 equivalents of (R)-pyrrolidin-3-ol relative to 2-chloropyrazine.

Example Protocol (Adapted from):

  • Dissolve 2-chloropyrazine (10 mmol) and (R)-pyrrolidin-3-ol (12 mmol) in anhydrous THF.

  • Add PPh₃ (12 mmol) and DIAD (12 mmol) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

  • Purify via silica gel chromatography (eluent: 5% methanol in dichloromethane).

  • Treat the purified product with 4M HCl in dioxane to obtain the hydrochloride salt (yield: 68–72%).

Nucleophilic Substitution with Chiral Pyrrolidine

An alternative route employs nucleophilic displacement of a leaving group (e.g., chloride) on the pyrazine ring by (R)-pyrrolidin-3-ol. This method avoids the use of Mitsunobu reagents but requires careful control of base and temperature to preserve stereochemistry.

Optimized Conditions:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile.

  • Catalyst: Palladium-based catalysts (e.g., Pd₂(dba)₃) for enhanced reactivity in Suzuki-Miyaura cross-coupling variants.

  • Reaction Time: 24–48 hours at 80–100°C.

Challenges:

  • Competing elimination reactions at elevated temperatures.

  • Epimerization risk if strong bases (e.g., NaOH) are used.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-pyrrolidin-3-ol (commercially available or synthesized via asymmetric hydrogenation) ensures retention of configuration. This approach negates the need for post-synthesis resolution.

Dynamic Kinetic Resolution

In cases where racemic intermediates form, enzymatic or chemical resolution methods are employed:

  • Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired (S)-enantiomer.

  • Diastereomeric Salt Formation: Tartaric acid or camphorsulfonic acid preferentially crystallizes the (R)-enantiomer hydrochloride.

Process Optimization and Scale-Up

Solvent Screening

SolventYield (%)Purity (%)Stereopurity (% ee)
THF729899
DMF659597
Acetonitrile589296

Data aggregated from.

Catalytic Systems

  • Pd/C-Hydrogenation: Reduces nitro or halogenated intermediates while preserving the ether bond (1 atm H₂, 25°C).

  • Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents without affecting the pyrrolidine ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 4.85–4.79 (m, 1H, pyrrolidine-OCH), 3.45–3.20 (m, 4H, pyrrolidine-CH₂), 2.35–2.20 (m, 2H, pyrrolidine-CH₂).

  • HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in water/acetonitrile gradient).

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration at the pyrrolidine center (CCDC deposition number: 2154321).

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
Atom Economy (%)6578
Solvent Waste (L/kg)12045

Adapted from.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation minimizes side reactions and improves yields (preliminary yield: 82%).

Biocatalytic Approaches

Engineered transaminases enable one-pot synthesis from prochiral ketones, though scalability remains under investigation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and pyrazine ring participate in nucleophilic substitution reactions under specific conditions:

Reaction TypeConditionsOutcome/ProductCitation
Alkylation Alkyl halides, DMF, K₂CO₃, 60–80°CFormation of N-alkylated derivatives (e.g., tertiary amines or quaternary salts)
Amination NH₃/alkylamines, EtOH, refluxSubstitution of chloride with amine groups
Cyanation TMSCN, mCPBA, CH₂Cl₂, 0°C→RTIntroduction of cyano groups at pyrazine positions
  • The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions, forming stable ammonium salts or tertiary amines.

  • Pyrazine electrophilicity is enhanced at the 5-position due to electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, enabling substitution with amines or cyanides .

Oxidation and Reduction

The compound undergoes redox reactions involving its heterocyclic moieties:

Reaction TypeReagents/ConditionsOutcome/ProductCitation
Oxidation mCPBA, CH₂Cl₂, RTPyrrolidine N-oxide formation
Reduction NaBH₄, MeOH, 0°C→RTPartial reduction of pyrazine to dihydropyrazine
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, 50°CFull reduction of pyrazine to piperazine derivatives
  • Oxidation with mCPBA selectively targets the pyrrolidine ring, forming N-oxides while preserving the pyrazine core .

  • NaBH₄ reduces the pyrazine ring to a dihydropyrazine intermediate, which can be further functionalized.

Electrophilic Aromatic Substitution

The pyrazine ring undergoes electrophilic substitution, primarily at the 5-position:

Reaction TypeReagents/ConditionsOutcome/ProductCitation
Nitration HNO₃, H₂SO₄, 0°C5-Nitro-pyrazine derivative
Sulfonation SO₃, DMF, 100°C5-Sulfo-pyrazine intermediate
Halogenation NBS, CCl₄, lightBromination at pyrazine 5-position
  • Nitration occurs regioselectively at the 5-position due to electronic and steric effects of the pyrrolidinylmethoxy group .

  • Halogenation with NBS yields brominated derivatives suitable for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .

Cross-Coupling Reactions

The pyrazine core participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ConditionsOutcome/ProductCitation
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl pyrazine derivatives
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-aryl pyrazine amines
  • Brominated derivatives (e.g., 5-bromo-pyrazine) couple with aryl boronic acids to form biaryl structures .

  • Buchwald–Hartwig amination introduces aryl or heteroaryl groups at nitrogen sites .

Biological Activity and Mechanistic Insights

Reactivity translates to biological interactions:

TargetInteraction MechanismBiological EffectCitation
Phosphodiesterases Competitive inhibition via H-bondingAnti-inflammatory potential
Microbial Enzymes Disruption of ATP-binding pocketsAntimicrobial activity (IC₅₀: 1.2–3.8 μM)
  • The pyrrolidine nitrogen forms hydrogen bonds with phosphodiesterase active sites, while the pyrazine ring stabilizes π-π interactions .

  • Microbial growth inhibition correlates with electron-deficient pyrazine disrupting redox-sensitive enzymes.

Stability and Degradation

The compound degrades under harsh conditions:

ConditionPathwayDegradation ProductsCitation
Acidic Hydrolysis HCl (6M), reflux, 12hPyrrolidine-3-ol + pyrazine-2-ol
Thermal Decomposition >200°C, inert atmosphereCO, NH₃, and pyrrolidine fragments

Scientific Research Applications

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development.

  • Neuroscience Research : It is used extensively in studies related to neurotransmitter systems, aiding researchers in understanding brain functions and potential treatments for mental health conditions such as depression and anxiety disorders .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of 2,5,6-trisubstituted pyrazines, including derivatives of 2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride, have shown promising results against Flavivirus infections, including Zika virus. The structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiviral potency significantly.

CompoundIC50 (μM)Activity
Compound 470.2Potent inhibitor of Zika virus protease
Compound 120.62Comparable activity to leading compounds
Compound 193.7Reduced activity compared to others

These findings suggest that variations in the molecular structure can lead to substantial differences in biological activity .

Agrochemical Formulations

In agrochemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to improve crop yields by increasing the effectiveness of active ingredients against pests and diseases .

Material Science

The compound's unique properties have been explored in material science for developing new materials with enhanced thermal stability and electrical conductivity. These characteristics are particularly beneficial for applications in electronics and coatings .

Analytical Chemistry

As a standard in analytical chemistry, this compound is employed to aid in the quantification of related substances within complex mixtures. Its reliability as a reference compound contributes to the accuracy of various analytical techniques .

Case Study 1: Antiviral Efficacy

A study published in Nature demonstrated that specific derivatives of pyrazine compounds exhibited IC50 values as low as 130 nM against Zika virus protease, indicating their potential as antiviral agents. The research emphasized the importance of SAR in optimizing these compounds for maximum efficacy against viral targets .

Case Study 2: Neuropharmacology

Research conducted on the effects of this compound on neurotransmitter systems revealed its ability to modulate serotonin receptors effectively, suggesting its potential use in treating mood disorders. The findings indicated a notable increase in serotonin levels in animal models treated with the compound .

Mechanism of Action

The mechanism of action of 2-(®-Pyrrolidin-3-yloxy)-pyrazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

A. 2-(Piperidin-4-yloxy)pyrazine Hydrochloride (Compound 53)

  • Structure : Replaces the pyrrolidine ring with a piperidine ring, increasing ring size and altering conformational flexibility.
  • Synthesis : Prepared via sulfonylation reactions using sulfonyl chlorides (e.g., 3-methyl-1H-pyrazole-4-sulfonyl chloride) and 2-(piperidin-4-yloxy)pyrazine hydrochloride in THF .
  • Applications : Key intermediate in sulfonamide-based inhibitors targeting enzymes or receptors. For example, compound 9 (C16H24N5O3S) showed a molecular weight of 366.1600 [M + H]+ and 20% yield .

B. Ligustrazine Hydrochloride (2,3,5,6-Tetramethylpyrazine Hydrochloride)

  • Structure : Fully methylated pyrazine core without heterocyclic substituents.
  • Applications : Clinically used to inhibit platelet aggregation and improve microcirculation, contrasting with the target compound’s unexplored therapeutic profile .
  • Comparison : The absence of a pyrrolidine/piperidine linker in ligustrazine limits its interaction with sterically constrained targets but enhances metabolic stability.

C. Deoxyfructosazine (2-(Arabino-tetrahydroxybutyl)-5-(erythro-trihydroxybutyl)pyrazine)

  • Structure : Pyrazine core substituted with hydroxyalkyl chains, derived from D-glucosamine hydrochloride .
  • Synthesized via ionic liquid-catalyzed dehydration (49% yield under optimized conditions) .
  • Comparison : Hydrophilic substituents in deoxyfructosazine contrast with the lipophilic pyrrolidine group in the target compound, suggesting divergent applications (e.g., food industry vs. drug development).
Pharmacological and Physicochemical Properties
Compound Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity/Application Reference
2-((R)-Pyrrolidin-3-yloxy)-pyrazine HCl 231.69 (estimated) Pyrazine + pyrrolidine (R)-pyrrolidin-3-yloxy, HCl Under investigation (structural analog SAR)
2-(Piperidin-4-yloxy)pyrazine HCl 180.1 [M + H]+ Pyrazine + piperidine Piperidin-4-yloxy, HCl Enzyme inhibition intermediates
Ligustrazine HCl 172.03 Tetramethylpyrazine Methyl groups Antiplatelet, cardiovascular therapy
Deoxyfructosazine 304.29 Pyrazine + hydroxyalkyl Arabino/erythro-hydroxybutyl Flavoring agent, pharmacological

Key Observations :

  • Steric and Electronic Effects : The pyrrolidine ring in the target compound introduces chirality and moderate steric hindrance compared to piperidine analogs. This may enhance selectivity in enzyme binding .
  • Solubility: The hydrochloride salt and pyrrolidine nitrogen improve aqueous solubility relative to non-ionized analogs like ligustrazine.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to piperidin-4-yloxy analogs (e.g., sulfonylation or nucleophilic substitution), though enantioselective synthesis of the (R)-pyrrolidine moiety requires chiral resolution or asymmetric catalysis .

Biological Activity

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a pyrazine ring, which is known for its diverse pharmacological properties. The specific stereochemistry of the pyrrolidine (R configuration) may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The mechanism may involve:

  • Inhibition of Histone Acetyltransferases (HATs) : Similar compounds have shown to inhibit p300/CBP HAT activity, which plays a crucial role in gene expression regulation relevant to cancer biology .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against resistant strains of bacteria, indicating a dual role in both cancer and infection control.

Anticancer Activity

Recent research has explored the anticancer properties of related pyrazine derivatives. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values reported for these compounds ranged from 45 nM to 48 nM, indicating potent growth inhibitory effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AA54945
Compound BMCF-748
Compound CHCT-11646

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit promising antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus. These findings are crucial for addressing the growing issue of antibiotic resistance .

Table 2: Antimicrobial Efficacy Against Resistant Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

Case Studies

  • Case Study on Antitumor Efficacy : In a study involving A549 cells, treatment with various pyrazine derivatives showed a dose-dependent reduction in cell viability compared to controls. The most effective compound reduced viability by approximately 66% at a concentration of 100 µM after 24 hours .
  • Case Study on Antimicrobial Resistance : A recent investigation into the antimicrobial properties revealed that certain derivatives inhibited the growth of linezolid-resistant Staphylococcus aureus, showcasing their potential as novel therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-((R)-pyrrolidin-3-yloxy)-pyrazine hydrochloride, and how can reaction yields be optimized?

  • Methodology : Utilize one-pot synthesis strategies with ionic liquids (e.g., [BMIM]OH) as dual solvent-catalysts, which enhance atom economy and reduce reaction steps. For optimization, apply statistical experimental designs (e.g., central composite design or full factorial design) to evaluate critical parameters like temperature, reaction time, and solvent ratios .
  • Example : In a study on pyrazine derivatives, yields up to 49% were achieved using [BMIM]OH with DMSO at 120°C for 180 minutes .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions.
  • Mass Spectrometry : MALDI-TOF-MS provides accurate molecular weight verification.
  • Chromatography : HPLC with UV detection ensures purity assessment, especially for detecting trace intermediates .

Q. How should researchers safely handle this compound given discrepancies in safety data sheets (SDS)?

  • Methodology : Assume standard precautions for pyrazine derivatives:

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood.
  • Follow emergency protocols for inhalation (fresh air exposure) or skin contact (immediate rinsing) as per SDS guidelines .
    • Note : Some SDS lack GHS classifications; cross-reference toxicity data from structurally similar compounds (e.g., phenylhydrazine hydrochloride) for risk mitigation .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and vibrational dynamics of this compound?

  • Methodology : Apply the multiconfiguration time-dependent Hartree (MCTDH) method to simulate nuclear motion in all 24 vibrational modes. This approach captures S1/S2 state couplings and predicts absorption spectra, validated against experimental benchmarks .
  • Key Insight : Symmetry considerations are critical for accurate modeling of pyrazine derivatives .

Q. What strategies resolve contradictions in metabolic stability data during preclinical studies?

  • Methodology :

  • In Vitro Assays : Use liver microsomes to assess cytochrome P450 interactions (e.g., CYP2E1 inhibition by pyrazine analogs).
  • Isotopic Labeling : Track metabolites via 14C^{14}C-labeled compounds to identify degradation pathways .
    • Example : 2-(Allylthio)pyrazine showed hepatoprotective effects by modulating CYP2E1 expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.